molecular formula C22H20ClN3OS B2783377 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105240-58-1

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2783377
CAS No.: 1105240-58-1
M. Wt: 409.93
InChI Key: BYEWBIPWCHEZJU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 3-chloro-4-ethoxyphenyl substituent at the 2-position and a (4-methylbenzyl)thio group at the 4-position. The compound’s molecular formula is C22H19ClN3OS, with an approximate molecular weight of 408.92 g/mol (calculated based on structural analogs). Its structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) groups on the phenyl ring, along with a lipophilic thioether moiety, which may influence its physicochemical and biological properties. Synonyms include 2-{[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetonitrile and STL082241 .

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS/c1-3-27-21-9-8-17(12-18(21)23)19-13-20-22(24-10-11-26(20)25-19)28-14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEWBIPWCHEZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro and ethoxy groups: This step involves the selective chlorination and ethoxylation of the phenyl ring, which can be carried out using reagents such as thionyl chloride and ethyl alcohol in the presence of a catalyst.

    Thioether formation: The final step involves the nucleophilic substitution reaction between the pyrazolopyrazine core and 4-methylbenzyl thiol, typically in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) 2-Position Substituent 4-Position Substituent Key Differences Source
Target Compound C22H19ClN3OS 408.92 3-Chloro-4-ethoxyphenyl (4-Methylbenzyl)thio Reference compound
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine C21H17ClFN3OS 413.90 3-Chloro-4-ethoxyphenyl (3-Fluorobenzyl)thio Fluorine atom increases polarity
2-(4-Methoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine C20H16FN3OS 365.43 4-Methoxyphenyl (3-Fluorobenzyl)thio Simpler substituent; lower molecular weight
2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine C19H15ClN3S 360.86 4-Chlorophenyl (4-Methylbenzyl)thio Lacks ethoxy group; reduced steric hindrance
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine C14H12ClN3O2 297.72 3,4-Dimethoxyphenyl Chloro No thioether; methoxy groups enhance polarity

Key Observations:

Lipophilicity : The (4-methylbenzyl)thio group increases lipophilicity compared to fluorinated analogs (e.g., 3-fluorobenzylthio in ), which may influence membrane permeability.

Steric Bulk : The ethoxy group adds steric hindrance absent in simpler analogs like 2-(4-methoxyphenyl) derivatives .

Reactivity and Stability

  • Thioether Oxidation : The (4-methylbenzyl)thio group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, unlike chloro or methoxy substituents .
  • Hydrolytic Stability : The ethoxy group may undergo slower hydrolysis compared to methoxy analogs due to steric protection .

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